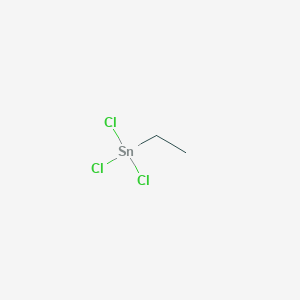

Stannane, ethyltrichloro-

Description

General Context of Organotin(IV) Chemistry in Modern Chemical Research

Organotin(IV) compounds, characterized by a tin atom in the +4 oxidation state bonded to at least one organic group, represent a significant and diverse class of organometallic compounds. researchgate.netlupinepublishers.com Their chemistry has been a subject of intense study for decades, driven by their wide-ranging applications in industry and their intriguing structural and reactive properties. lupinepublishers.comresearchgate.net

Industrially, organotin(IV) compounds are prominently used as stabilizers for polyvinyl chloride (PVC), preventing its degradation and enhancing its durability. researchgate.netlupinepublishers.comwikipedia.org They also serve as catalysts in various organic reactions, including the formation of polyurethanes and the vulcanization of silicones. lupinepublishers.comwikipedia.org The biocidal properties of certain organotin compounds have led to their use in antifouling paints, wood preservatives, and agricultural pesticides. mdpi.cominchem.org

From a fundamental research perspective, the ability of the tin atom to expand its coordination number beyond four has opened up a rich area of coordination chemistry. lupinepublishers.com This leads to the formation of complexes with diverse geometries, including trigonal bipyramidal and octahedral structures. researchgate.net The nature of the organic substituents and the anionic groups attached to the tin atom significantly influences the compound's properties and reactivity. mdpi.comnih.gov

Significance of Ethyltrichlorostannane as a Research Subject within Organotin Chemistry

Within the vast landscape of organotin chemistry, ethyltrichlorostannane (EtSnCl₃) serves as a crucial building block and a subject of specific academic interest. As a mono-organotin halide, it is a key starting material for the synthesis of other organotin compounds. researchgate.net Its reactivity is largely defined by the three labile chlorine atoms, which can be readily substituted by a variety of nucleophiles, allowing for the construction of more complex organotin architectures.

Research on ethyltrichlorostannane often focuses on its role as a precursor in the synthesis of di- and tri-organotin compounds through redistribution reactions. wikipedia.org Furthermore, its interaction with various ligands has been explored to understand the fundamental principles of coordination chemistry at the tin center. These studies provide valuable insights into bond formations, structural arrangements, and the electronic effects of different substituents.

Overview of Key Academic Research Trajectories for Halogenated Organotin Compounds

The academic research on halogenated organotin compounds, including ethyltrichlorostannane, follows several key trajectories:

Synthesis and Reactivity: A primary focus is the development of new synthetic methodologies for preparing halogenated organotins and exploring their subsequent reactions. This includes the direct reaction of tin with alkyl halides and the controlled redistribution reactions between tetraorganotins and tin tetrahalides. wikipedia.org The reactivity of the tin-halogen bond towards various nucleophiles is a central theme, leading to the synthesis of a wide array of derivatives with tailored properties.

Structural Characterization: Elucidating the precise molecular and supramolecular structures of halogenated organotin compounds is a cornerstone of the research. Techniques like single-crystal X-ray diffraction are instrumental in determining bond lengths, bond angles, and coordination geometries. researchgate.netresearchgate.net This structural information is vital for understanding the relationship between a compound's structure and its physical and chemical properties. For example, studies have revealed that the tin atom in adducts of organotin halides can adopt hypercoordinated geometries, such as distorted trigonal bipyramidal or octahedral arrangements. wikipedia.org

Spectroscopic Analysis: A comprehensive suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹¹⁹Sn), Infrared (IR), and Mössbauer spectroscopy, is employed to characterize these compounds in both solid and solution states. ¹¹⁹Sn NMR is particularly powerful for probing the coordination environment of the tin atom.

Applications in Catalysis and Materials Science: Researchers are actively investigating the use of halogenated organotins as catalysts or precursors for materials. For instance, n-butyltin trichloride (B1173362) is utilized in the chemical vapor deposition of tin dioxide layers on glass. wikipedia.org The Lewis acidity of these compounds is a key feature that underpins their catalytic activity in various organic transformations. lupinepublishers.com

Biological and Environmental Studies: The biological effects and environmental fate of organotin compounds are areas of significant investigation. While some organotins exhibit promising antitumor activities, their toxicity necessitates careful study. researchgate.netnih.gov Research in this area aims to understand their mechanisms of action and to develop compounds with improved therapeutic indices. researchgate.net Studies on the environmental distribution and transformation of organotins are crucial for assessing their ecological impact. nih.gov

Current Gaps and Future Directions in Ethyltrichlorostannane Research

Despite the considerable body of research, several gaps and opportunities for future investigation in the field of ethyltrichlorostannane and related halogenated organotins remain:

Development of Greener Synthetic Routes: Many current synthetic methods for organotins involve the use of stoichiometric organometallic reagents and halogenated precursors, which can generate significant waste. A future direction is the development of more atom-economical and environmentally benign catalytic methods for the synthesis of ethyltrichlorostannane and its derivatives.

Exploration of Novel Ligand Systems: While the coordination chemistry of ethyltrichlorostannane with classical ligands is relatively well-explored, there is scope for investigating its interactions with novel, multifunctional ligands. This could lead to the discovery of new structures with unique catalytic or material properties.

In-depth Mechanistic Studies: Detailed mechanistic investigations of reactions involving ethyltrichlorostannane, particularly in catalytic cycles, are still needed. A deeper understanding of the reaction pathways and the nature of the active species will enable the rational design of more efficient catalysts.

Computational Modeling: The application of advanced computational methods can provide valuable insights into the electronic structure, bonding, and reactivity of ethyltrichlorostannane and its complexes. researchgate.net Integrating theoretical calculations with experimental results can lead to a more comprehensive understanding of these systems.

Targeted Biological Applications: While the general toxicity of many organotins is a concern, there is potential for designing specific ethyltrichlorostannane-derived compounds with targeted biological activities. This requires a thorough understanding of structure-activity relationships and mechanisms of action to minimize off-target effects. nih.gov

Structure

2D Structure

Properties

CAS No. |

1066-57-5 |

|---|---|

Molecular Formula |

C2H5Cl3Sn |

Molecular Weight |

254.1 g/mol |

IUPAC Name |

trichloro(ethyl)stannane |

InChI |

InChI=1S/C2H5.3ClH.Sn/c1-2;;;;/h1H2,2H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

MEBRQLCKPRKBOH-UHFFFAOYSA-K |

SMILES |

CC[Sn](Cl)(Cl)Cl |

Canonical SMILES |

CC[Sn](Cl)(Cl)Cl |

Other CAS No. |

1066-57-5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways of Ethyltrichlorostannane

Established Synthetic Routes to Ethyltrichlorostannane

The primary and most well-established method for the synthesis of ethyltrichlorostannane is the redistribution reaction, also known as the Kocheshkov comproportionation. wikipedia.orgum.edu.my This reaction involves the stoichiometric exchange of organic and halide substituents between a tetraorganotin compound and a tin(IV) halide. Specifically, for the preparation of ethyltrichlorostannane, tetraethyltin (B1219993) (Et₄Sn) is reacted with tin(IV) tetrachloride (SnCl₄). wikipedia.org

The stoichiometry of the reactants is crucial as it dictates the nature of the resulting organotin halide. To favor the formation of monoalkyltin trihalides like ethyltrichlorostannane, a 1:3 molar ratio of tetraalkyltin to tin(IV) chloride is employed. wikipedia.orgum.edu.my The reaction can be represented by the following equation:

Et₄Sn + 3 SnCl₄ → 4 EtSnCl₃ wikipedia.org

Redistribution reactions are typically driven by heat, and a Lewis acid catalyst may sometimes be used to facilitate the process. gelest.com While direct alkylation of tin metal or tin halides with alkyl halides is another general method for synthesizing organotin halides, the redistribution reaction offers a more controlled route to specific organotin halide species. rjpbcs.com

Another viable, though less direct, route involves the partial alkylation of tin(IV) tetrachloride using organoaluminium compounds. lupinepublishers.comresearchgate.net Similar to the Kocheshkov reaction, controlling the stoichiometry is key to achieving the desired degree of alkylation.

Reactions Involving Ethyltrichlorostannane as a Precursor or Reactant

Ethyltrichlorostannane is a potent Lewis acid due to the presence of three electron-withdrawing chlorine atoms and the availability of empty 5d orbitals on the tin atom. gelest.comrjpbcs.com This property governs its reactivity, particularly its tendency to form higher-coordinate adducts with Lewis bases.

Substitution Reactions with Organic Ligands

The chlorine atoms in ethyltrichlorostannane are labile and can be substituted by various organic ligands, leading to a diverse range of derivatives. gelest.com

While specific studies detailing the formation of O,O-monochelate complexes between ethyltrichlorostannane and carboxamides are not extensively documented in the reviewed literature, the general reactivity of organotin halides suggests that such reactions are highly plausible. Carboxamides, such as N,N-dimethylacetamide (DMAc), are known to coordinate to metal centers through the carbonyl oxygen atom. In the case of ethyltrichlorostannane, the interaction with a carboxamide would likely lead to the formation of a Lewis acid-base adduct.

In such a complex, the carboxamide would act as a monodentate ligand, coordinating to the tin atom through its oxygen atom. This would result in a five-coordinate tin center with a likely trigonal bipyramidal geometry. The ethyl group and two chlorine atoms would occupy the equatorial positions, while the coordinating oxygen atom and the third chlorine atom would be in the axial positions.

| Reactant 1 | Reactant 2 | Plausible Product | Coordination Geometry |

| Ethyltrichlorostannane | N,N-Dimethylacetamide | EtSnCl₃(O=C(NMe₂)Me) | Trigonal bipyramidal |

Further investigation through techniques such as X-ray crystallography and NMR spectroscopy would be necessary to definitively characterize the structure and bonding in these putative complexes.

The lability of the halogen atoms in organotin halides is a well-known phenomenon and is crucial to their utility as synthetic intermediates. gelest.com Halogen exchange reactions are common in solutions containing different halide species. researchgate.net For ethyltrichlorostannane, the lability of the chlorine atoms would be influenced by the nature of the solvent and the presence of other coordinating species.

In the context of adduct formation with ligands such as carboxamides, the coordination of the Lewis base to the tin center would be expected to influence the Sn-Cl bond lengths and strengths. In a five-coordinate adduct, the axial Sn-Cl bond is typically longer and more labile than the equatorial Sn-Cl bonds. nsf.gov This increased lability could facilitate substitution reactions at that specific position.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of halogen exchange in solution. researchgate.net By using mixed halide systems or isotopically labeled ligands, it would be possible to quantify the rate and mechanism of halogen exchange in ethyltrichlorostannane and its adducts.

Coordination Chemistry of Ethyltrichlorostannane

The Lewis acidic nature of ethyltrichlorostannane drives its coordination chemistry, leading to the formation of adducts with a variety of Lewis bases. The coordination number of the tin atom in these adducts is typically expanded from four to five or six.

Ethyltrichlorostannane has the potential to form dimeric or oligomeric structures, particularly in the presence of bridging ligands. wikipedia.org A bridging ligand is one that can coordinate to two or more metal centers simultaneously. Common bridging ligands include halides, hydroxides, and some polyatomic organic ligands. wikipedia.org

In the solid state, organotin halides themselves can exhibit intermolecular associations, leading to polymeric structures. For instance, dimethyltin (B1205294) difluoride forms sheet-like polymers. wikipedia.org While ethyltrichlorostannane is a liquid at room temperature, in the presence of suitable bridging ligands, it could form discrete dimeric or oligomeric species. For example, with a ligand containing two donor sites, a bridged dimeric structure could be formed where the tin centers are linked by the ligand.

The characterization of such dimeric and oligomeric adducts would rely on techniques such as single-crystal X-ray diffraction to determine the solid-state structure and multinuclear NMR spectroscopy to probe the structure and dynamics in solution.

Generation of Cationic-Anionic Species

The generation of cationic tin species from ethyltrichlorostannane is a critical step in many of its reactions, enhancing its electrophilicity and reactivity. This is typically achieved through interaction with strong Lewis acids, which abstract a chloride ion to form a cationic organotin species and a complex counter-anion.

The reaction with a strong Lewis acid, such as aluminum chloride (AlCl₃), can be represented as follows:

EtSnCl₃ + AlCl₃ ⇌ [EtSnCl₂]⁺[AlCl₄]⁻

The formation of the cationic species, [EtSnCl₂]⁺, significantly increases the Lewis acidity of the tin center, making it more susceptible to nucleophilic attack. The equilibrium of this reaction is dependent on the strength of the Lewis acid and the solvent used. Spectroscopic methods, such as ³¹P NMR, can be employed to probe the Lewis acidity of the resulting species by observing the chemical shift of a probe molecule like triethylphosphine (B1216732) oxide (TEPO) upon coordination. The greater the downfield shift of the ³¹P NMR signal of TEPO, the stronger the Lewis acidity.

Table 1: Factors Influencing the Generation of Cationic-Anionic Species from Ethyltrichlorostannane

| Factor | Description | Expected Outcome on Cation Generation |

| Lewis Acid Strength | Stronger Lewis acids (e.g., AlCl₃, SbF₅) will more effectively abstract a chloride ion. | Increased concentration of the cationic tin species. |

| Solvent Polarity | Polar solvents can stabilize the resulting ionic species, shifting the equilibrium towards the products. | Enhanced generation and stabilization of the cationic-anionic pair. |

| Nature of the R Group | The electron-donating or -withdrawing nature of the organic substituent on tin can influence the stability of the cation. | Electron-donating groups may stabilize the positive charge on the tin center. |

| Counter-ion | The nature of the anionic partner ([AlCl₄]⁻, [SbF₆]⁻, etc.) can affect the overall stability and reactivity of the ion pair. | Non-coordinating anions lead to more reactive "naked" cationic tin species. |

This table provides a qualitative overview of factors influencing the formation of cationic species from ethyltrichlorostannane based on general principles of Lewis acid-base chemistry.

Ligand Exchange Dynamics in Solution

The chloride ligands on ethyltrichlorostannane are labile and can undergo exchange with other ligands in solution. The dynamics of these exchange processes are crucial for understanding the reaction mechanisms and reactivity of the compound. The rate of ligand exchange can be influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the temperature.

Ligand exchange reactions can proceed through different mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I) mechanisms. For tetracoordinate organotin halides, an associative mechanism, involving a pentacoordinate intermediate or transition state, is often proposed.

The kinetics of ligand exchange can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the determination of rate constants and activation parameters for the exchange process. For instance, line-shape analysis of NMR spectra at different temperatures can provide quantitative data on the rates of exchange.

Table 2: General Factors Affecting Ligand Exchange Rates on Tin(IV) Centers

| Parameter | Influence on Exchange Rate | Mechanistic Implication |

| Entering Ligand Nucleophilicity | More nucleophilic ligands generally increase the rate of associative exchange. | Consistent with an associative (A) or interchange (Iₐ) mechanism. |

| Leaving Group Ability | Better leaving groups will facilitate both dissociative and associative pathways. | Affects the energy of the transition state. |

| Steric Hindrance | Increased steric bulk on the tin center or the ligands can hinder associative pathways and favor dissociative ones. | Can shift the mechanism from associative towards dissociative. |

| Solvent Coordinating Ability | Coordinating solvents can participate in the exchange process, potentially forming solvent-adduct intermediates. | Can influence the reaction pathway and rate. |

This table outlines general principles governing ligand exchange dynamics, which are applicable to ethyltrichlorostannane.

Transmetalation Reactions Facilitated by Ethyltrichlorostannane

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. Ethyltrichlorostannane can participate in transmetalation reactions, typically by transferring its ethyl group to another metal center. A prominent example of a reaction where organostannanes play a crucial role in transmetalation is the Stille cross-coupling reaction.

In a Stille-type coupling, an organostannane (R-SnR'₃) reacts with an organic halide (R'-X) in the presence of a palladium catalyst. The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation of the organic group from the tin to the palladium center, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

The transmetalation step is a key part of the catalytic cycle:

[R'-Pd(II)-X(L)₂] + EtSnCl₃ → [R'-Pd(II)-Et(L)₂] + XSnCl₃

The efficiency of the transmetalation step is influenced by the nature of the organic groups, the ligands on the palladium, and the polarity of the solvent. The presence of three electron-withdrawing chloride atoms in ethyltrichlorostannane makes the tin atom more electrophilic, which can influence the rate and mechanism of the transmetalation process compared to tetraalkylstannanes.

Mechanistic Investigations of Organotin(IV) Bond Formation and Cleavage

The reactivity of ethyltrichlorostannane is fundamentally governed by the formation and cleavage of the Sn-C and Sn-Cl bonds. Understanding the mechanisms of these processes is essential for controlling the outcomes of reactions involving this compound.

Cleavage of the Tin-Carbon Bond: The Sn-C bond in ethyltrichlorostannane is susceptible to cleavage by electrophiles. For instance, in acidic or halogen-containing media, protonolysis or halogenolysis can occur, leading to the formation of ethane (B1197151) and the corresponding inorganic tin species. The mechanism of this cleavage often involves an electrophilic attack on the carbon atom of the ethyl group, facilitated by the polarization of the Sn-C bond.

Cleavage of the Tin-Chlorine Bonds: The Sn-Cl bonds are highly reactive towards nucleophiles. Hydrolysis is a common reaction where the chloride ions are sequentially replaced by hydroxide (B78521) ions, ultimately leading to the formation of ethylstannonic acid or polymeric tin oxides. The mechanism of hydrolysis is believed to proceed through a nucleophilic substitution at the tin center. The initial steps involve the coordination of water molecules to the tin atom, followed by the elimination of HCl. The kinetics of hydrolysis of similar trichloroorganostannanes have been studied, and the rates are typically dependent on pH and temperature.

Catalytic Transformations Utilizing Ethyltrichlorostannane or its Derivatives as Components

While less common than other organometallic compounds in catalysis, organotin compounds, including derivatives of ethyltrichlorostannane, can function as components in certain catalytic systems.

One area of application is in polymerization reactions. For instance, in some Ziegler-Natta type polymerizations, organotin compounds can act as co-catalysts or modifiers. In Ziegler-Natta catalysis, a transition metal compound (e.g., a titanium halide) is activated by an organoaluminum compound to polymerize olefins libretexts.orgscienceinfo.com. While not a primary activator, organotin compounds can influence the catalyst's activity, stereoselectivity, and the molecular weight of the resulting polymer.

Furthermore, derivatives of ethyltrichlorostannane, where the chloride ligands have been replaced by other functional groups (e.g., carboxylates), can exhibit catalytic activity in reactions such as esterification and transesterification medcraveonline.comnih.gov. The Lewis acidic nature of the tin center in these derivatives allows it to activate carbonyl groups, facilitating nucleophilic attack by alcohols.

Green Chemistry Approaches in Ethyltrichlorostannane Synthesis

Traditional methods for the synthesis of organotin halides often involve the use of Grignard reagents and stoichiometric amounts of tin tetrachloride, which can generate significant amounts of waste. Green chemistry principles encourage the development of more atom-economical and environmentally benign synthetic routes.

A key green approach to the synthesis of organotin halides is the "direct synthesis" method. This involves the direct reaction of an organic halide with metallic tin, often in the presence of a catalyst rjpbcs.comresearchgate.netacs.org. For ethyltrichlorostannane, this could conceptually involve the reaction of ethyl chloride with tin(II) chloride or a mixture of tin and a chlorine source.

Sn + 2 EtCl → Et₂SnCl₂ (as a primary product)

Further reaction with SnCl₄ can then lead to ethyltrichlorostannane through redistribution reactions wikipedia.org.

Another emerging green technique is the use of ultrasound to promote chemical reactions (sonochemistry). Ultrasound-assisted synthesis can lead to shorter reaction times, milder reaction conditions, and improved yields taylorfrancis.comksu.edu.saresearchgate.netnih.govnih.gov. The application of sonochemistry to the direct synthesis of organotin halides could offer a more energy-efficient and faster alternative to traditional thermal methods.

Table 3: Comparison of Synthetic Routes to Organotin Halides

| Synthetic Method | Advantages | Disadvantages | Green Chemistry Relevance |

| Grignard Route | High yields, good for a wide range of organotin compounds. | Use of stoichiometric organometallic reagents, generation of magnesium halide waste. | Low atom economy. |

| Direct Synthesis | High atom economy, uses tin metal directly. | Often requires high temperatures and catalysts, can produce a mixture of products. | High atom economy, potential for reduced waste. |

| Ultrasound-Assisted Synthesis | Faster reaction rates, milder conditions, potentially higher yields. | Requires specialized equipment. | Energy efficiency, potentially less hazardous conditions. |

This table provides a comparative overview of different synthetic strategies for organotin halides, highlighting their alignment with green chemistry principles.

Sophisticated Structural Elucidation and Spectroscopic Characterization of Ethyltrichlorostannane and Its Derivatives

Solid-State Structural Determination via X-ray Diffraction

While a definitive single-crystal X-ray diffraction study of pure, uncomplexed ethyltrichlorostannane is not widely documented, extensive research on closely related organotin halides and their derivatives allows for a robust understanding of its expected solid-state structure. iucr.orgorientjchem.org Organotin compounds with electronegative substituents frequently feature coordination numbers greater than four. wikipedia.orggelest.com

In the gas phase or as an isolated monomer, ethyltrichlorostannane would exhibit a simple tetrahedral geometry around the central tin atom. However, due to the high Lewis acidity of the tin center, imparted by the three electron-withdrawing chlorine atoms, the compound is expected to be hypercoordinated in the solid state. lupinepublishers.comlupinepublishers.com This expansion of the coordination sphere typically results in either a five-coordinate or six-coordinate environment. The preferred geometry for such five-coordinate triorganotin halides is trigonal bipyramidal. lupinepublishers.comlupinepublishers.com For monoorganotin trihalides like ethyltrichlorostannane, intermolecular associations can lead to a distorted octahedral geometry, which is common for adducts of diorganotin dihalides. orientjchem.org

The solid-state structure of ethyltrichlorostannane is anticipated to be dominated by strong intermolecular interactions, leading to a supramolecular architecture. iucr.org Specifically, organotin halides commonly form oligomeric or polymeric chains through secondary bonding, where a halogen atom from one molecule acts as a Lewis base, coordinating to the tin atom of a neighboring molecule. iucr.org This results in a continuous network held together by these weak intermolecular tin-halide interactions, significantly influencing the compound's physical properties. iucr.org These types of supramolecular assemblies are a defining characteristic of organotin chemistry in the solid state. acs.orgresearchgate.net

The formation of a hypercoordinate, supramolecular structure directly impacts the interatomic distances and bond angles compared to a simple tetrahedral monomer. The Sn-C bond length in tetravalent organotin compounds is typically around 2.15 Å. lupinepublishers.comlupinepublishers.com In a polymeric structure formed via Sn-Cl-Sn bridges, two types of tin-chlorine bonds would exist: shorter terminal Sn-Cl bonds and longer, weaker bridging Sn-Cl bonds. The bond angles around the tin center would deviate significantly from the ideal tetrahedral angle of 109.5°. In a five-coordinate trigonal bipyramidal geometry, angles of approximately 90° (axial-equatorial) and 120° (equatorial-equatorial) would be expected. In a six-coordinate octahedral environment, the angles would be primarily around 90°.

| Parameter | Expected Value/Range | Comments |

| Coordination Number | 5 or 6 | Increased from 4 due to intermolecular Sn-Cl interactions. |

| Geometry | Distorted Trigonal Bipyramidal or Octahedral | A consequence of hypercoordination in the solid state. |

| Sn-C Bond Length | ~2.15 Å | Typical for tetravalent organotin compounds. lupinepublishers.comlupinepublishers.com |

| Terminal Sn-Cl Length | Shorter | Stronger, primary covalent bond. |

| Bridging Sn-Cl Length | Longer | Weaker, coordinative bond characteristic of secondary interactions. |

| Cl-Sn-Cl Angles | ~90° and/or ~120° | Dependent on the specific coordination geometry adopted. |

Experimental charge density analysis, derived from high-resolution X-ray diffraction data, allows for the mapping of electron density within a crystal. This technique provides profound insights into the nature of chemical bonds, including covalent and weaker non-covalent interactions that define supramolecular structures. Theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to analyze the topology of the electron density, identifying bond critical points and characterizing the interactions. While these methods are powerful tools for understanding bonding in organometallic systems, specific charge density and topological analyses for ethyltrichlorostannane are not prominently available in the reviewed scientific literature.

Solution-State Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for characterizing the structure of ethyltrichlorostannane in solution. The chemical shifts and coupling constants provide direct evidence of the molecular connectivity and the electronic environment of the nuclei. Tin possesses three NMR-active isotopes with a spin of ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly observed due to its higher natural abundance and sensitivity. huji.ac.ilnorthwestern.edu

¹H NMR: The proton NMR spectrum for the ethyl group is expected to show a characteristic pattern: a quartet for the methylene (B1212753) protons (-CH₂-) resulting from coupling to the three methyl protons, and a triplet for the methyl protons (-CH₃-) from coupling to the two methylene protons. Furthermore, these signals will exhibit satellite peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The two-bond coupling constant (²J(Sn-H)) is typically around 50 Hz. huji.ac.il

¹³C NMR: The carbon-13 NMR spectrum is expected to display two distinct signals corresponding to the two non-equivalent carbon atoms of the ethyl group. The carbon atom directly bonded to the tin will appear as a single resonance in a proton-decoupled spectrum, but will exhibit a large one-bond coupling constant (¹J(Sn-C)), which is a clear indicator of the direct C-Sn bond.

¹¹⁹Sn NMR: The ¹¹⁹Sn chemical shift is exceptionally sensitive to the coordination number of the tin atom. northwestern.edu For a four-coordinate, monomeric species in a non-coordinating solvent, the chemical shift is expected in the downfield region (typically δ = +20 to +300 ppm). researchgate.net Upon addition of a coordinating solvent or Lewis base, the formation of five- or six-coordinate adducts causes a significant upfield shift in the ¹¹⁹Sn resonance, often to negative values (e.g., δ = -200 to -400 ppm for six-coordinate species). researchgate.net This makes ¹¹⁹Sn NMR a powerful probe for studying Lewis acid-base interactions and coordination equilibria in solution.

| Nucleus | Predicted Chemical Shift (δ) | Predicted Splitting Pattern | Predicted Coupling Constants (J) |

| ¹H (-CH₂Sn) | Varies | Quartet (q) with Sn satellites | ³J(H-H) ≈ 7-8 Hz; ²J(¹¹⁹Sn-H) ≈ 50-70 Hz huji.ac.il |

| ¹H (-CH₃) | Varies | Triplet (t) with Sn satellites | ³J(H-H) ≈ 7-8 Hz; ³J(¹¹⁹Sn-H) ≈ 80-100 Hz |

| ¹³C (-CH₂Sn) | Varies | Singlet | ¹J(¹¹⁹Sn-C) ≈ 300-400 Hz rsc.org |

| ¹³C (-CH₃) | Varies | Singlet | ²J(¹¹⁹Sn-C) ≈ 20-40 Hz |

| ¹¹⁹Sn | Highly solvent dependent | Singlet | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹¹⁹Sn)

Multi-nuclear NMR spectroscopy is a cornerstone in the structural elucidation of ethyltrichlorostannane. By probing the ¹H, ¹³C, and ¹¹⁹Sn nuclei, a detailed picture of the molecular connectivity and electronic environment can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyltrichlorostannane is characterized by signals corresponding to the ethyl group. Due to the electronegativity of the tin and chlorine atoms, the methylene (-CH₂-) protons are deshielded and appear at a lower field compared to the methyl (-CH₃) protons. The typical chemical shift for the methylene protons is around 2.25 ppm, while the methyl protons resonate at approximately 1.53 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the proximity of the electronegative tin and chlorine atoms. For ethyltrichlorostannane, the methylene carbon (α-carbon) is significantly deshielded and appears at a lower field than the methyl carbon (β-carbon).

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly informative for organotin compounds, as the chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For ethyltrichlorostannane, the ¹¹⁹Sn chemical shift is observed at approximately -19 ppm relative to tetramethyltin (B1198279) (Me₄Sn). This value is characteristic for a tetracoordinate tin atom with one alkyl group and three chlorine atoms.

Table 1: Typical NMR Chemical Shifts (ppm) for Ethyltrichlorostannane

| Nucleus | Chemical Shift (δ) |

| ¹H (-CH₃) | ~1.53 |

| ¹H (-CH₂-) | ~2.25 |

| ¹¹⁹Sn | ~-19 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Variable Temperature NMR for Conformational and Equilibrium Studies

Variable temperature (VT) NMR spectroscopy is a powerful technique to study dynamic processes such as conformational changes and chemical equilibria. While specific VT-NMR studies on ethyltrichlorostannane are not extensively documented in readily available literature, the principles of this technique are applicable. For organotin compounds with more complex alkyl or aryl groups, VT-NMR can be used to determine the energy barriers for bond rotations and to study the populations of different conformers at various temperatures. In the case of ethyltrichlorostannane, which has a relatively simple structure, significant conformational dynamics that would be observable by VT-NMR are less expected under typical conditions. However, in the presence of coordinating solvents or ligands, VT-NMR could be employed to study the thermodynamics and kinetics of adduct formation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For ethyltrichlorostannane, the vibrational spectra are characterized by modes associated with the ethyl group and the tin-chlorine and tin-carbon bonds.

Infrared (IR) Spectroscopy: The IR spectrum of ethyltrichlorostannane displays characteristic absorption bands. The C-H stretching vibrations of the ethyl group are typically observed in the 2900-3000 cm⁻¹ region. The Sn-C stretching vibration gives rise to a band in the 500-600 cm⁻¹ range. The Sn-Cl stretching vibrations are found at lower frequencies, typically in the 300-400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For molecules with a center of symmetry, the rule of mutual exclusion applies. While ethyltrichlorostannane does not possess a center of symmetry, the relative intensities of the vibrational modes in the IR and Raman spectra can still provide structural information. The Sn-Cl symmetric stretching vibration is expected to be a strong and polarized band in the Raman spectrum.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Ethyltrichlorostannane

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-H stretch | 2900-3000 |

| CH₂ bend | ~1450 |

| CH₃ bend | ~1380 |

| Sn-C stretch | 500-600 |

| Sn-Cl stretch | 300-400 |

Mass Spectrometry for Molecular Characterization (e.g., ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For organotin compounds like ethyltrichlorostannane, techniques such as Electrospray Ionization (ESI-MS) can be utilized, although electron ionization (EI) is also common for volatile compounds.

The mass spectrum of ethyltrichlorostannane will exhibit a characteristic isotopic pattern due to the presence of multiple isotopes of tin and chlorine. This isotopic signature is a powerful tool for confirming the presence of these elements in a fragment ion. The fragmentation of the molecular ion may involve the loss of the ethyl group, chlorine atoms, or combinations thereof. Common fragmentation pathways for organotin halides include the cleavage of the tin-carbon and tin-halogen bonds.

Solid-State Nuclear Quadrupole Resonance (NQR) and Mössbauer Spectroscopy for Electronic Structure (e.g., ¹¹⁹Sn Mössbauer)

Nuclear Quadrupole Resonance (NQR) Spectroscopy: NQR spectroscopy is a solid-state technique that is sensitive to the electric field gradient (EFG) at the nucleus. For nuclei with a nuclear spin quantum number I > 1/2, such as the chlorine isotopes ³⁵Cl and ³⁷Cl, NQR can provide information about the electronic environment and symmetry of the chlorine atoms in the solid state. A correlation has been observed between the central tin atom Mössbauer parameters and the reduced ligand NQR coupling constants in organotin(IV) halides spectroscopyonline.com. This suggests that NQR can be a valuable tool for probing the electronic structure of ethyltrichlorostannane in the solid state.

¹¹⁹Sn Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for studying the electronic structure of tin compounds. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides information about the s-electron density at the tin nucleus and is related to the oxidation state and covalency of the tin atom. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the EFG at the nucleus and provides information about the symmetry of the electronic environment around the tin atom. For organotin(IV) halides, there is a known correlation between the isomer shift and quadrupole splitting values and the electronegativity of the substituents spectroscopyonline.com.

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The real-time monitoring of chemical reactions using in-situ spectroscopic techniques provides invaluable information for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. Techniques such as FTIR and Raman spectroscopy are particularly well-suited for this purpose.

For instance, the synthesis of ethyltrichlorostannane, which can be prepared through the reaction of tetraethyltin (B1219993) with tin tetrachloride, can be monitored in-situ using FTIR or Raman spectroscopy. By tracking the disappearance of reactant peaks and the appearance of product peaks over time, the reaction progress can be followed quantitatively. This allows for the determination of reaction rates and the identification of any transient intermediates. In-situ monitoring is crucial for ensuring the desired product is formed selectively and for optimizing process parameters such as temperature, pressure, and reactant concentrations.

Theoretical and Computational Chemistry Approaches to Ethyltrichlorostannane Systems

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are essential for elucidating the fundamental electronic properties and bonding characteristics of molecules. For ethyltrichlorostannane, these studies can reveal the nature of the carbon-tin and tin-chlorine bonds, the charge distribution across the molecule, and the influence of the ethyl and chloro substituents on the tin center.

Density Functional Theory (DFT) has become a primary tool for predicting the structural and electronic properties of organometallic compounds due to its balance of accuracy and computational cost. epfl.cheurjchem.com DFT calculations on ethyltrichlorostannane would typically begin with geometry optimization to determine the most stable three-dimensional structure. Key parameters obtained from this optimization include bond lengths and angles.

Subsequent calculations can provide a wealth of information about the molecule's electronic behavior. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity; a smaller HOMO-LUMO gap generally indicates higher reactivity. eurjchem.com Vibrational frequency calculations can also be performed to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

Table 1: Predicted Molecular Properties of Ethyltrichlorostannane from DFT Calculations (Note: The following data is hypothetical and for illustrative purposes, as specific DFT studies on ethyltrichlorostannane are not widely available in published literature. The values are based on typical results for similar organotin halides.)

| Property | Predicted Value | Unit |

| Sn-C Bond Length | 2.15 | Å |

| Sn-Cl Bond Length (avg.) | 2.35 | Å |

| C-Sn-Cl Bond Angle (avg.) | 108.5 | Degrees |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.5 | Debye |

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, analyzes the topology of the electron density to define atomic properties and the nature of chemical bonds. By examining critical points in the electron density, one can characterize bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. For ethyltrichlorostannane, AIM analysis could quantify the covalent and ionic character of the Sn-C and Sn-Cl bonds, providing a more nuanced picture than simple electronegativity differences would suggest.

Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, covalent and non-covalent interactions, and charge distribution within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals.

An NBO analysis of ethyltrichlorostannane would provide detailed information on the hybridization of the tin, carbon, and chlorine atoms. dergipark.org.tr It would also quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding delocalization and hyperconjugative effects. uni-muenchen.de For example, the interaction between a chlorine lone pair (donor) and an empty anti-bonding orbital associated with the Sn-C bond (acceptor) can be quantified to assess its energetic significance.

Table 2: Illustrative NBO Analysis Data for Key Bonds in Ethyltrichlorostannane (Note: This table is a hypothetical representation of NBO results.)

| Bond (Donor -> Acceptor) | Type | Occupancy | E(2) (kcal/mol) | Description |

| Sn(1) - C(2) | σ | 1.98 e | - | Strong covalent bond |

| Sn(1) - Cl(3) | σ | 1.99 e | - | Polar covalent bond |

| LP(Cl) -> σ(Sn-C) | n -> σ | 0.05 e | 2.5 | Hyperconjugative interaction |

| LP(Cl) -> σ(Sn-Cl) | n -> σ | 0.04 e | 1.8 | Hyperconjugative interaction |

E(2) represents the second-order perturbation theory energy of stabilization for donor-acceptor interactions.

Molecular Dynamics and Statistical Mechanics Simulations

While quantum chemical studies focus on the properties of a single, static molecule, molecular dynamics (MD) and statistical mechanics simulations are used to explore the dynamic behavior of molecules and their interactions within larger systems, such as in solution or in the solid state. youtube.comyoutube.com

In different environments, ethyltrichlorostannane can exhibit different coordination numbers and geometries, particularly through interactions with solvent molecules or other Lewis bases. MD simulations can model the behavior of an ethyltrichlorostannane molecule surrounded by solvent molecules (e.g., water, THF, acetonitrile). mdpi.com By simulating the system over time, one can determine the preferred coordination geometries, the stability of solvent-adducts, and the dynamics of solvent exchange around the tin center. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

Organotin halides are known to form dimers or larger aggregates in the solid state or in non-coordinating solvents through halogen bridging. MD simulations are well-suited to investigate these intermolecular interactions and the potential for self-assembly. nih.gov By simulating a system containing multiple ethyltrichlorostannane molecules, researchers can observe how they interact and arrange themselves. Analysis of the simulation trajectories can reveal the structure and stability of dimers or oligomers, providing insights into the forces that govern the formation of condensed-phase structures. These simulations can help explain macroscopic properties like melting point and solubility based on the strength and nature of intermolecular forces.

Computational Mechanistic Studies of Reactions Involving Ethyltrichlorostannane

Computational mechanistic studies are crucial for understanding the step-by-step processes of chemical reactions. For ethyltrichlorostannane, such studies can elucidate pathways for reactions like hydrolysis, ligand exchange, or thermal decomposition. While specific computational studies directly targeting ethyltrichlorostannane are not extensively documented in publicly available literature, the methodologies can be understood by examining studies on analogous alkyltin trichlorides, such as monobutyltin (B1198712) chloride (MBTC). A computational study on the hydrolysis and condensation of MBTC, for instance, reveals a step-by-step reaction pathway, identifying key intermediates and the thermodynamic feasibility of each step. rsc.orgnih.gov This type of analysis is fundamental to understanding how ethyltrichlorostannane might behave in similar reactive environments.

A key aspect of computational mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Locating this saddle point on the potential energy surface is computationally demanding but essential for understanding the reaction barrier. Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes.

Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products. researchgate.net By following the IRC, chemists can confirm that a located transition state indeed connects the desired reactants and products and can visualize the geometric changes that occur throughout the reaction. For a hypothetical hydrolysis reaction of ethyltrichlorostannane, an IRC analysis would map out the trajectory from the transition state, where a water molecule is interacting with the tin center, to the formation of a hydrolyzed product and the release of a chloride ion.

Computational chemistry allows for the calculation of the energetic profiles of chemical reactions. This involves determining the energies of reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state is the activation energy or kinetic barrier, which is a primary determinant of the reaction rate.

For organotin compounds, a critical transformation is the cleavage of the tin-carbon bond. The strength of this bond can be quantified by the bond dissociation energy (BDE). A computational study on the homolytic bond-dissociation enthalpies of various trimethyltin(IV) species provides insight into the energy required to break the Sn-C bond and other bonds to the tin atom. researchgate.net While this study does not include ethyltrichlorostannane directly, the data for analogous compounds can be used to estimate the energetic requirements for similar transformations. The table below presents calculated homolytic bond-dissociation enthalpies for selected bonds in trimethyltin (B158744) compounds, illustrating the relative strengths of different bonds to the tin atom.

Calculated Homolytic Bond-Dissociation Enthalpies (D(Sn-X)) for Me3SnX Compounds

| Bond (Sn-X) | Calculated D(Sn-X) (kJ mol⁻¹) |

|---|---|

| Sn-H | 315.5 |

| Sn-CH3 | 320.1 |

| Sn-CH2CH3 | 312.8 |

| Sn-NH2 | 278.2 |

| Sn-OH | 399.6 |

| Sn-F | 562.3 |

| Sn-Cl | 423.8 |

Data adapted from a computational study on homolytic bond-dissociation enthalpies of organotin compounds. researchgate.net These values provide an indication of the energy required to break specific bonds connected to the tin atom.

Validation of Theoretical Predictions with Experimental Data

A crucial step in computational chemistry is the validation of theoretical predictions against experimental data. This process ensures the reliability and accuracy of the computational models and methods employed. For organotin compounds, theoretical predictions of properties such as bond lengths, vibrational frequencies, and reaction energetics can be compared with experimental data from techniques like X-ray crystallography, infrared spectroscopy, and calorimetry.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling in Organotin Chemistry

In the context of organotin chemistry, ML and AI could be applied to:

Predict Compound Stability: By training on databases of known compounds and their properties, ML models can predict the stability of new, unsynthesized organotin compounds. lbl.govnorthwestern.eduumn.eduyoutube.com

Forecast Reaction Outcomes: AI models can be trained on vast reaction databases to predict the products of a given set of reactants and conditions, potentially identifying novel reaction pathways for the synthesis and transformation of organotin compounds. chemcopilot.comlabmanager.comarxiv.org

Develop Quantitative Structure-Activity Relationships (QSAR): QSAR models use machine learning to correlate the molecular structure of compounds with their biological activity or toxicity. nih.govnih.govbenthamscience.com While not directly related to the chemical reactions of ethyltrichlorostannane, QSAR is a significant application of predictive modeling in the broader field of organotin chemistry.

The development of predictive models for organotin compounds is still an emerging area. The primary challenge is the need for large, high-quality datasets for training. As more experimental and computational data on organotin compounds become available, the accuracy and applicability of ML and AI models in this field are expected to grow significantly.

Investigation of Intermolecular Interactions and Supramolecular Chemistry of Ethyltrichlorostannane Derivatives

Role of Hydrogen Bonding in Crystal Packing and Solution Association (e.g., O-H···O Interactions)

While ethyltrichlorostannane itself lacks the functional groups to act as a hydrogen-bond donor, its derivatives and co-crystals readily participate in hydrogen bonding, which plays a crucial role in their molecular assembly. The chlorine atoms attached to the tin center are effective hydrogen-bond acceptors. In the presence of hydrogen-bond donors, such as alcohols, water, or ammonium (B1175870) cations, strong interactions like O-H···Cl and N-H···Cl are formed.

Table 1: Examples of Hydrogen Bonds in Tin(IV) Chloride Compounds

| Compound | Hydrogen Bond Type | Role in Crystal Structure |

|---|---|---|

| (Et₃NH)₂SnCl₆ | N-H···Cl (bifurcated) | Connects cations and anions |

| (Et₂NH₂)₂SnCl₆ | N-H···Cl | Links SnCl₆ octahedra into chains |

This table is generated based on data from related compounds to illustrate the principles applicable to ethyltrichlorostannane derivatives.

Halogen-Halogen Interactions and Sn-Cl···Sn Secondary Bonds

In the solid state, organotin halides can exhibit intermolecular interactions involving the halogen atoms themselves. These include both halogen-halogen interactions and secondary bonds to the tin center.

Sn-Cl···Sn Secondary Bonds: A more significant interaction in organotin halides is the formation of secondary or dative bonds from a halogen on one molecule to the tin atom of another. The tin atom in ethyltrichlorostannane is a strong Lewis acid, a characteristic that increases with the number of electronegative substituents (RSnCl₃ > R₂SnCl₂ > R₃SnCl). gelest.com This acidity allows the tin atom to accept electron density from a chlorine atom of an adjacent molecule, forming a Sn-Cl···Sn bridge. This type of interaction, also known as a tetrel bond, effectively increases the coordination number of the tin atom from four to five or six, leading to associated or polymeric structures in the solid state. researchgate.net These weak intermolecular Sn···Cl interactions can significantly influence the geometry around the tin atom, causing a distortion from a simple tetrahedral arrangement. researchgate.netacs.org

π-Stacking and Other Aromatic Interactions

The parent compound, ethyltrichlorostannane, is an aliphatic species and therefore cannot participate in π-stacking interactions. However, these interactions become a critical structure-directing force in derivatives that incorporate aromatic moieties. This can be achieved by:

Synthesizing analogues with aryl groups directly bonded to the tin, such as phenyltrichlorostannane.

Co-crystallizing ethyltrichlorostannane with aromatic molecules.

Using ligands that contain aromatic rings in the formation of coordination complexes.

π-stacking arises from the non-covalent interaction between the π-electron systems of aromatic rings. nih.gov These interactions are a combination of electrostatic (quadrupole-quadrupole) and van der Waals (dispersion) forces. nih.gov In the solid state, these forces lead to specific packing motifs, such as face-to-face or slip-stacked arrangements, with typical centroid-to-centroid distances of 3.3–3.8 Å. nih.gov The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the strength and geometry of these interactions. rsc.org For derivatives of ethyltrichlorostannane containing aromatic rings, the interplay between π-stacking and the other intermolecular forces, such as hydrogen and halogen bonding, would govern the final supramolecular assembly.

Impact of Intermolecular Forces on Coordination Geometries and Reactivity

Intermolecular forces have a profound impact on the coordination environment of the tin atom in ethyltrichlorostannane and its derivatives, which in turn affects their chemical reactivity.

In an isolated, gaseous state, ethyltrichlorostannane would adopt a tetrahedral geometry around the four-coordinate tin atom. However, in the condensed phase (solid or liquid), intermolecular forces such as the Sn-Cl···Sn secondary bonds discussed earlier lead to hypercoordination. wikipedia.org This results in a change in geometry, typically to a five-coordinate trigonal bipyramidal or a six-coordinate octahedral arrangement. lupinepublishers.com This expansion of the coordination sphere is a direct consequence of the Lewis acidity of the tin center. gelest.com

This change in coordination geometry affects the compound's reactivity in several ways:

Bond Lability: The bonds in a hypercoordinated tin complex are generally longer and weaker than in the corresponding four-coordinate species. This can increase the lability of the ligands, making them more susceptible to substitution reactions.

Reaction Pathways: The coordination geometry dictates the possible pathways for nucleophilic attack or other reactions at the tin center. A higher coordination number can block certain reaction sites while activating others.

Catalytic Activity: In catalytic applications, the ability of the tin center to expand its coordination sphere is often key to its function, allowing for the temporary binding and activation of substrates.

The strength of intermolecular forces can be influenced by the nature of the organic group and the halogens, providing a means to tune the coordination environment and, consequently, the reactivity of the organotin compound. libretexts.org

Design Principles for Supramolecular Architectures Based on Ethyltrichlorostannane Building Blocks

The predictable nature of non-covalent interactions allows for the use of ethyltrichlorostannane and its derivatives as versatile building blocks in crystal engineering and supramolecular chemistry. unica.itmdpi.com The design of complex architectures relies on the strategic combination of multiple intermolecular forces.

Key design principles include:

Exploiting Lewis Acidity: The primary design feature of ethyltrichlorostannane is the strongly electrophilic tin center. This can be used to coordinate with a vast array of Lewis basic linkers (e.g., molecules containing nitrogen or oxygen donor atoms) to form coordination polymers or discrete molecular assemblies. rsc.org

Directional Hydrogen Bonding: By introducing functional groups capable of forming strong, directional hydrogen bonds (e.g., co-formers with amide, carboxyl, or hydroxyl groups), it is possible to guide the assembly of building blocks into specific 1D, 2D, or 3D networks. mdpi.com The Cl atoms on the tin center serve as reliable hydrogen-bond acceptors.

Utilizing Weaker Interactions: Halogen bonds (Cl···Cl) and Sn···Cl secondary bonds can be used to link the primary supramolecular synthons into more extended and robust structures.

Incorporating Aromatic Groups: Introducing aromatic rings into the ligands or co-formers allows for the use of π-stacking interactions to add another layer of control, often leading to stacked, columnar, or layered structures. science.govnih.gov

By carefully selecting the organic substituents and complementary molecular components, one can balance these competing and cooperating interactions to construct novel materials with desired topologies and properties.

Quantitative Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis partitions the crystal space into regions associated with each molecule, generating a surface that provides a detailed picture of all intermolecular contacts.

The Hirshfeld surface is often mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals distance, and blue areas indicate longer contacts. nih.gov

This graphical representation can be distilled into a 2D "fingerprint plot," which summarizes all the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts (e.g., H···H, H···Cl, Cl···Cl) to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. researchgate.netresearchgate.net

For ethyltrichlorostannane, a Hirshfeld analysis would be expected to show dominant contributions from H···Cl and H···H contacts. The fingerprint plot would likely feature distinct spikes corresponding to the short H···Cl interactions, indicative of C-H···Cl hydrogen bonds, and large regions corresponding to the numerous H···H contacts. If Sn-Cl···Sn bridges are present, these would also be identifiable on the surface maps.

Table 2: Hypothetical Hirshfeld Surface Interaction Contributions for Ethyltrichlorostannane

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45-55% | Represents interactions between the ethyl groups of neighboring molecules. |

| H···Cl / Cl···H | 35-45% | Corresponds to C-H···Cl hydrogen bonds and other close contacts between hydrogen and chlorine. |

This table presents hypothetical data based on the analysis of similar small organochlorine compounds to illustrate the expected quantitative results for ethyltrichlorostannane.

Academic Applications of Ethyltrichlorostannane in Catalysis and Advanced Materials Research

Role in Catalysis Research

Organotin(IV) compounds, including ethyltrichlorostannane and its analogs, are recognized for their catalytic activity in numerous chemical reactions. The Lewis acidic nature of the tin center is a key factor in their catalytic efficacy.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. wikipedia.org Organotin(IV) compounds excel in this domain due to their solubility in organic solvents and their ability to coordinate with reactants, thereby activating them for chemical transformation.

Mono- and diorganotin(IV) compounds are particularly noted for their catalytic activities, which are attributed to the bonding capability of lone pair electrons on the tin atom. rjpbcs.com Because of the electronegativity of the halide atoms, organotin halides like ethyltrichlorostannane are Lewis acids that readily form complexes with electron donors. gelest.com This Lewis acidity allows them to activate substrates, facilitating reactions such as esterification and transesterification. rjpbcs.comgelest.com An advantage of organotin catalysts is their high-temperature stability, which prevents them from decomposing under harsh reaction conditions. rjpbcs.com

The mechanism often involves the coordination of the tin atom with an oxygen-containing group, such as a hydroxyl group in an alcohol or silanol, which increases the reactivity of the substrate. gelest.com

Table 1: Examples of Homogeneous Catalytic Reactions Mediated by Organotin(IV) Compounds

| Reaction Type | Organotin Catalyst Example | Substrates | Product |

| Urethane Formation | Dibutyltin dilaurate | Isocyanate, Alcohol | Polyurethane |

| Transesterification | Dibutyltin oxide | Methyl methacrylate, Alcohol | Higher boiling esters |

| Esterification | Stannous and organotin compounds | Carboxylic acid, Alcohol | Esters, Polyesters |

This table provides illustrative examples of reactions where organotin compounds are used as homogeneous catalysts.

While homogeneous catalysts offer high selectivity, their separation from the reaction products can be challenging. wikipedia.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, overcomes this issue. Organotin compounds can be immobilized on solid supports to create effective heterogeneous catalysts.

The design of these catalysts involves chemically bonding organotin functionalized silanes to inorganic supports that possess surface hydroxyl groups. google.com This creates a solid catalyst where the catalytically active organotin species is anchored to a solid matrix, such as silica (B1680970). google.com This approach is particularly useful for continuous or batch processes in reactions like esterification, transesterification, and the formation of urethanes, ureas, and silicones. google.com The resulting solid catalyst can be easily separated from the liquid reaction products, leading to products with very low levels of tin contamination. google.com

The development of porous organic polymers, such as hypercrosslinked polystyrene, also offers a promising platform for creating heterogeneous catalytic systems with high surface area and controlled porosity. mdpi.com

Organotin compounds are pivotal in advancing organic synthesis, enabling the creation of complex molecules. sigmaaldrich.com They are widely used as catalysts in a range of important organic reactions.

Esterification and Transesterification: Stannous, monoorganotin, and diorganotin compounds are effective catalysts for these reactions. gelest.com While less active than strong acids or bases, they offer the advantage of not catalyzing side reactions like dehydration, leading to higher product purity. gelest.com For instance, monobutyltin (B1198712) trichloride (B1173362) has been shown to be a highly active catalyst for the intramolecular transesterification in the thermal depolymerization of poly(L-lactic acid) oligomers to form lactide. nih.gov

Polyurethane Formation: Diorganotin carboxylates, such as dibutyltin dilaurate, are widely used as catalysts in the synthesis of polyurethanes from isocyanates and diols. uobabylon.edu.iqwikipedia.org

Glycerolysis of Triacylglycerides: Organotin(IV) compounds, including n-butyltin trichloride, have been tested as catalysts for the glycerolysis of triacylglycerides to produce valuable monoacylglycerols and diacylglycerols. rsc.org

Cross-Coupling Reactions: Organotin reagents are famously used in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which forms new carbon-carbon bonds. sigmaaldrich.comuobabylon.edu.iq

Table 2: Reactivity of Organotin(IV) Catalysts in Glycerolysis

| Catalyst | Reactivity Order |

| Bu2SnO | 1 |

| Bu2SnLau2 | 2 |

| BuSnO(OH) | 2 |

| Bu2SnCl2 | 3 |

| BuSnCl3 | 4 |

This table shows the relative reactivity of different n-butyltin compounds as catalysts in the glycerolysis of triacylglycerides at 220 °C. Adapted from research findings. rsc.org

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant area of research. Organotin catalysis plays a role in this field. Tin-based catalysts have been developed for the electrochemical conversion of CO₂ into products like formate and carbon monoxide (CO). nih.govinternationaltin.org

Recent research has shown that catalysts made of tin microparticles supported on a nanotextured carbon structure can effectively convert CO₂. nottingham.ac.uk The interaction between the tin particles and the carbon support is crucial for the efficient transfer of electrons to the CO₂ molecules, which is a key step in the conversion process. nottingham.ac.uk These electrocatalytic methods utilize sustainable energy sources and water to drive the reaction, offering a more environmentally friendly alternative to traditional thermal methods. nottingham.ac.uk The formate produced is a widely used chemical in the synthesis of various materials, including polymers and pharmaceuticals. nottingham.ac.uk

Contribution to Materials Science Research

In addition to their catalytic roles, organotin compounds like ethyltrichlorostannane are important precursors in the synthesis of novel materials.

Organotin compounds can be used as precursors in the synthesis of organometallic polymers, which possess unique properties such as high thermal stability and electrical conductivity. uobabylon.edu.iq Organotin halides are common starting materials for creating a variety of other organotin derivatives by replacing the halide with a nucleophile. gelest.com

These compounds can be incorporated into polymer backbones through reactions like interfacial condensation of organotin dihalides with salts of dicarboxylic acids to form organotin polyesters. researchgate.net For example, dibutyltin dichloride is a precursor that undergoes hydrolysis to form dichlorodistannoxane, which is used as a catalyst, and eventually dibutyltin oxide, an insoluble polymer. lupinepublishers.com Similarly, n-butyltin trichloride is used to produce tin dioxide layers on glass bottles through chemical vapor deposition. wikipedia.org The versatility of organotin halides allows for the synthesis of a wide array of organotin-containing polymers with diverse structures and potential applications. researchgate.net

Development of Functional Materials with Tailored Electronic and Structural Properties

The development of functional materials, defined by their intrinsic physical and chemical properties, is a cornerstone of modern materials science. These materials are engineered for specific applications ranging from semiconductors to energy storage. A key strategy in creating these materials is the use of precursor compounds in deposition processes like Chemical Vapor Deposition (CVD), which allows for the creation of thin films with highly controlled (tailored) properties.

Organometallic compounds are frequently used as precursors in CVD to deposit thin films of metal oxides. For instance, related compounds such as monobutyltin trichloride are well-documented as precursors for creating tin dioxide (SnO₂) coatings on glass. wikipedia.orgbnt-chemicals.com These SnO₂ films are valued for their unique combination of electrical conductivity and optical transparency, making them suitable for:

Low-emissivity (low-E) windows that reflect infrared radiation. wikipedia.org

Transparent electrodes for solar cells and flat-panel displays.

Protective, scratch-resistant coatings. bnt-chemicals.com

The electronic and structural properties of these films can be tailored by controlling deposition conditions and introducing dopants. While ethyltrichlorostannane is a similar organotin halide, specific research detailing its use to create functional materials with tailored electronic or structural properties is not prominent in the available literature. However, its chemical nature suggests a theoretical potential for use as a precursor in similar deposition processes.

Table 1: Properties of Tin Dioxide Films from Organotin Precursors

| Property | Description | Application Example |

|---|---|---|

| Electrical Conductivity | Allows the passage of electric current. | Transparent conductive electrodes in touch screens. |

| Optical Transparency | Transparent to visible light. | Energy-efficient window coatings. |

| Infrared Reflectivity | Reflects infrared radiation (heat). | Low-emissivity glass. |

| Mechanical Hardness | Provides resistance to scratches and abrasion. | Protective coatings for glass containers. |

Integration into Nanomaterials and Nanotechnology Research

Nanotechnology involves the manipulation of matter on an atomic and molecular scale, creating materials and devices with novel properties. sinobiochemistry.com The synthesis of nanomaterials often relies on "bottom-up" approaches where molecular components, or precursors, assemble into complex nanostructures. afirm-group.com Organometallic compounds can serve as these essential building blocks.

Research in this field includes the synthesis of various nanostructures, such as:

Nanoparticles: Clusters of atoms with dimensions in the 1-100 nanometer range.

Nanorods and Nanowires: One-dimensional structures with unique optical and electronic properties.

Nanostructured Films: Thin films composed of nanoscale grains or layers.

Applications in Advanced Composites

Advanced composites are materials made from two or more constituent materials with significantly different physical or chemical properties which, when combined, produce a material with characteristics different from the individual components. They often consist of a reinforcement material (like carbon or glass fibers) embedded in a matrix (typically a polymer).

The role of organometallic compounds in this field is often indirect, primarily acting as catalysts in the synthesis of the polymer matrix. Diorganotin compounds, for example, are used as catalysts for the formation of polyurethanes and for the vulcanization of silicones, both of which can be used as matrix materials in composites. wikipedia.org These catalysts facilitate the polymerization reactions that create the durable matrix essential for the composite's structure and performance. afirm-group.comwebflow.com

While the catalytic activity of organotins in polymer science is established, there is a lack of specific research literature demonstrating the application of ethyltrichlorostannane as either a catalyst or a direct component in the formulation of advanced composites.

Materials for Energy Conversion and Storage Systems

Developing new materials is critical for advancing energy technologies, including batteries, fuel cells, and solar cells. tue.nl Research focuses on improving efficiency, capacity, and stability of components like electrodes, electrolytes, and catalysts.

In this context, tin oxide (SnO₂) has been explored as a potential anode material for lithium-ion batteries due to its high theoretical capacity. The primary challenge lies in managing the large volume changes during the charge-discharge cycle. Creating nanostructured SnO₂ is one strategy to mitigate this issue. As mentioned previously, organotin compounds can serve as precursors to produce tin oxide coatings and nanomaterials. wikipedia.orgresearchgate.net Therefore, it is conceivable that a compound like ethyltrichlorostannane could be used to synthesize SnO₂-based materials for energy applications. However, specific studies focused on ethyltrichlorostannane for creating materials for energy conversion or storage systems are not found in the reviewed scientific literature.

Research into Smart Materials and Responsive Systems

Smart materials, also known as responsive materials, are designed to have one or more properties that can be significantly changed in a controlled fashion by external stimuli. smolecule.com These stimuli can include temperature, pH, light, or electric and magnetic fields. This ability allows them to be used in a wide array of applications, from sensors and actuators to drug delivery systems. webflow.com

The creation of smart materials often involves the synthesis of complex polymers and composites. rsc.org Organometallic compounds can play a role as catalysts in the synthesis of these smart polymers. For example, certain catalysts are essential for ring-opening polymerization (ROP), a method used to produce specific types of polyesters and other polymers that can be designed to have responsive properties. mdpi.com

While the broader class of organotin compounds is used in polymer catalysis, there is no specific evidence in the available literature to suggest that ethyltrichlorostannane has been researched or utilized in the development of smart materials or responsive systems. The connection remains theoretical, based on the established catalytic roles of related organotin compounds in polymer synthesis.

Environmental Fate and Mechanistic Studies of Organotin Compounds Academic Perspective

Mechanistic Studies of Environmental Transformation Processes

The transformation of ethyltrichlorotin in the environment is governed by a series of abiotic and biotic processes. These mechanisms determine the compound's persistence and the nature of its degradation products.

Hydrolytic Degradation Mechanisms

The hydrolysis of alkyltin halides, including ethyltrichlorotin, is a primary abiotic degradation pathway in aqueous environments. The mechanism involves the sequential substitution of the chloro ligands with hydroxyl groups from water molecules. For ethyltrichlorotin (CH₃CH₂SnCl₃), this process can be represented by the following stepwise reactions:

CH₃CH₂SnCl₃ + H₂O → CH₃CH₂Sn(OH)Cl₂ + HCl CH₃CH₂Sn(OH)Cl₂ + H₂O → CH₃CH₂Sn(OH)₂Cl + HCl CH₃CH₂Sn(OH)₂Cl + H₂O → CH₃CH₂Sn(OH)₃ + HCl

Table 1: Postulated Hydrolysis Products of Ethyltrichlorotin

| Reactant | Product | Description |

|---|---|---|

| Stannane, ethyltrichloro- | Ethyltin dihydroxychloride | Intermediate product of hydrolysis. |

Photolytic Degradation Pathways under Environmental Conditions

Photolytic degradation, or photodegradation, is another significant abiotic process that contributes to the transformation of organotin compounds in the environment, particularly in surface waters exposed to sunlight. This process involves the cleavage of the tin-carbon bond by ultraviolet (UV) radiation. The energy from UV radiation can break the Sn-C bond, leading to the formation of inorganic tin and organic radicals.

For ethyltrichlorotin, the proposed photolytic degradation pathway involves the stepwise dealkylation of the tin atom:

CH₃CH₂SnCl₃ + hν → •CH₂CH₃ + SnCl₃•

The resulting ethyl radical can undergo further reactions, while the tin-containing radical can be oxidized to form inorganic tin species. The efficiency of this process is dependent on the wavelength and intensity of the light, as well as the presence of photosensitizers in the water, such as dissolved organic matter. Studies on other organotin compounds, like butyltins, have demonstrated that photocatalysis, for instance using titanium dioxide (TiO₂), can significantly enhance the degradation rate compared to direct photolysis alone. nih.gov For tributyltin in water, a near-complete degradation (99.8%) was achieved after 30 minutes of photocatalytic treatment, whereas photolysis alone resulted in only about 10% degradation under the same conditions. nih.gov While specific quantum yields for the photolysis of ethyltrichlorotin are not documented in the available literature, the general principles of organotin photochemistry suggest it is a viable degradation pathway.

Biogeochemical Cycling Mechanisms (Excluding direct toxicity)

The biogeochemical cycling of organotin compounds involves a complex interplay of biological and chemical processes that influence their transformation and transport in the environment. While direct toxicity is excluded from this discussion, microbial activity plays a crucial role in the degradation of these compounds.